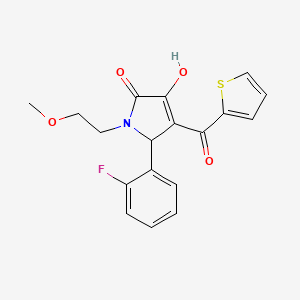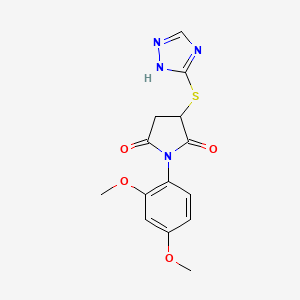![molecular formula C9H7Cl4NO3S B3988018 {2,2,2-trichloro-1-[(4-chlorophenyl)sulfonyl]ethyl}formamide](/img/structure/B3988018.png)
{2,2,2-trichloro-1-[(4-chlorophenyl)sulfonyl]ethyl}formamide
Übersicht
Beschreibung
{2,2,2-trichloro-1-[(4-chlorophenyl)sulfonyl]ethyl}formamide, also known as TCF, is a chemical compound that has been widely used in scientific research. TCF is a potent inhibitor of the enzyme aldehyde dehydrogenase (ALDH), which is responsible for the metabolism of alcohol and other toxic aldehydes.
Wirkmechanismus
Target of Action
The primary target of N-[2,2,2-trichloro-1-(4-chlorobenzenesulfonyl)ethyl]formamide is the Orai1 and Orai2 components of the CRAC (Ca2+ release-activated Ca2+) channels . These channels play a crucial role in the induction of type 2 inflammation .
Mode of Action
This compound interacts with its targets by blocking the Orai1 and Orai2 channels . This interaction downregulates the effector function and cytokine production of Group 2 innate lymphoid cells (ILC2s), consequently ameliorating the development of ILC2-mediated airway inflammation .
Biochemical Pathways
The blocking of Orai1 and Orai2 channels affects the metabolic and mitochondrial homeostasis of ILC2s . This leads to the upregulation of reactive oxygen species production . The compound’s action on these pathways results in the prevention of the development of airway hyperreactivity .
Result of Action
The molecular and cellular effects of the compound’s action include the downregulation of ILC2 effector function and cytokine production . This results in the amelioration of the development of ILC2-mediated airway inflammation .
Vorteile Und Einschränkungen Für Laborexperimente
{2,2,2-trichloro-1-[(4-chlorophenyl)sulfonyl]ethyl}formamide is a potent and specific inhibitor of ALDH, which makes it a valuable tool for studying the role of this enzyme in various biological processes. However, this compound has some limitations when used in lab experiments. Firstly, this compound is a toxic compound, which means that it needs to be handled with care. Secondly, this compound irreversibly inhibits ALDH, which means that its effects cannot be reversed. Finally, this compound has a short half-life, which means that its effects are transient.
Zukünftige Richtungen
For the use of {2,2,2-trichloro-1-[(4-chlorophenyl)sulfonyl]ethyl}formamide include the development of new therapies for alcoholism and cancer, as well as the study of ALDH in other biological processes.
Wissenschaftliche Forschungsanwendungen
{2,2,2-trichloro-1-[(4-chlorophenyl)sulfonyl]ethyl}formamide has been extensively used in scientific research as a tool to study the role of ALDH in various biological processes. ALDH is involved in the metabolism of alcohol, which makes this compound a potential therapeutic agent for alcoholism. This compound has also been shown to have anti-cancer properties by inhibiting ALDH activity in cancer cells. Additionally, this compound has been used to study the role of ALDH in stem cells, cardiovascular disease, and neurodegenerative disorders.
Eigenschaften
IUPAC Name |
N-[2,2,2-trichloro-1-(4-chlorophenyl)sulfonylethyl]formamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl4NO3S/c10-6-1-3-7(4-2-6)18(16,17)8(14-5-15)9(11,12)13/h1-5,8H,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLESPZPQUWENFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)C(C(Cl)(Cl)Cl)NC=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl4NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]cyclopentanecarboxamide](/img/structure/B3987938.png)
![ethyl 4-[3-(2,3-dihydro-1H-inden-5-yloxy)-2-hydroxypropyl]-1-piperazinecarboxylate hydrochloride](/img/structure/B3987939.png)
![1-(2,3-dihydro-1H-inden-5-yloxy)-3-[4-(2-hydroxyethyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B3987941.png)

![1-(4-bromophenoxy)-3-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]-2-propanol](/img/structure/B3987955.png)
![N-(3,5-dimethoxyphenyl)-2-({[6-(trifluoromethyl)pyridin-3-yl]methyl}amino)acetamide](/img/structure/B3987973.png)

![5-(4-bromophenyl)-1,3-diphenyl-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione](/img/structure/B3987989.png)
![ethyl 2-[2-(3,4-dimethoxyphenyl)-4-hydroxy-3-(5-methyl-2-furoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B3988001.png)

![N-(3-{[2-nitro-4-(trifluoromethyl)phenyl]amino}propyl)-2-(1-pyrrolidinyl)acetamide](/img/structure/B3988024.png)
![4-methyl-N-[2-(4-methylphenoxy)ethyl]-3-nitrobenzenesulfonamide](/img/structure/B3988030.png)
![methyl 2-[2-(4-fluorophenyl)-4-hydroxy-3-(5-methyl-2-furoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B3988043.png)
![4-(2,4-dimethoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B3988050.png)